molecular formula C15H23NO4 B5056597 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol

Cat. No.: B5056597
M. Wt: 281.35 g/mol
InChI Key: ZNZLYACSUMUILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol is an organic compound that features a morpholine ring substituted with two methyl groups and a phenol ring substituted with two methoxy groups

Preparation Methods

The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol can be achieved through a Mannich reaction. This involves the reaction of curcumin pyrazole with formaldehyde and 2,6-dimethylmorpholine. The reaction typically proceeds under mild conditions and yields the desired product as a brownish-yellow powder . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into corresponding hydroquinones.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-10-7-16(8-11(2)20-10)9-12-5-13(18-3)15(17)14(6-12)19-4/h5-6,10-11,17H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZLYACSUMUILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.